(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde
CAS No.:
Cat. No.: VC15894787
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O4 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | (2S,4R)-6-methoxy-4-phenylmethoxyoxane-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H18O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,9,12-14H,7-8,10H2,1H3/t12-,13+,14?/m1/s1 |
| Standard InChI Key | JXCRIQFBOGWJKA-AMIUJLCOSA-N |
| Isomeric SMILES | COC1C[C@@H](C[C@H](O1)C=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1CC(CC(O1)C=O)OCC2=CC=CC=C2 |
Introduction
(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde is a complex organic molecule featuring a tetrahydropyran ring structure, which is a six-membered cyclic ether. This compound is characterized by its unique stereochemistry, indicated by the (2S,4R) designation, and functional groups such as a benzyloxy group at position 4 and a methoxy group at position 6. The aldehyde functional group is located at position 2 of the pyran ring.
Key Features:
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Molecular Formula: C16H22O5
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Molecular Weight: Approximately 294.34 g/mol.
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CAS Number: 866088-08-6.
Synthesis Steps:
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Formation of Tetrahydropyran Ring: Utilizes Lewis acids to facilitate ring formation.
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Introduction of Functional Groups: Involves the addition of benzyloxy and methoxy groups.
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Aldehyde Group Formation: Requires specific conditions to introduce the aldehyde functionality.
Biological Activity and Potential Applications
Preliminary studies suggest that (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde may exhibit anti-inflammatory and anticancer properties. The presence of methoxy and benzyloxy groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Potential Applications:
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Medicinal Chemistry: In the development of pharmaceuticals.
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Organic Synthesis: As a building block for biologically active compounds.
Interaction Studies and Mechanism of Action
Interaction studies focus on the compound's binding affinity to specific enzymes or receptors involved in inflammation and cancer pathways. The mechanism of action is influenced by its stereochemistry and functional groups, which affect its pharmacological effects.
Interaction Targets:
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Enzymes: Involved in metabolic pathways.
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Receptors: Associated with inflammation and cancer.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde | C16H22O5 | 294.34 g/mol | Aldehyde group, potential therapeutic applications |
| (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran | C14H19ClO3 | 270.75 g/mol | Chloromethyl group, used in statin synthesis |
| ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate | - | Approximately 294.34 g/mol | Acetate moiety, distinct reactivity patterns |
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